molecular formula C46H64O2 B12466337 Vitamin K2-7;Vitamin K2(35);Vitamin MK-7

Vitamin K2-7;Vitamin K2(35);Vitamin MK-7

Cat. No.: B12466337
M. Wt: 649.0 g/mol
InChI Key: RAKQPZMEYJZGPI-UHFFFAOYSA-N
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Description

Menaquinone-7, also known as Vitamin K2, is a member of the Vitamin K family. It is a fat-soluble vitamin that plays a crucial role in blood clotting, bone health, and cardiovascular health. Menaquinone-7 is distinguished by its seven isoprenoid side chains, which contribute to its unique biological activity and longer half-life compared to other forms of Vitamin K .

Preparation Methods

Synthetic Routes and Reaction Conditions

Menaquinone-7 can be synthesized through chemical and biological methods. The chemical synthesis involves the condensation of 2-methyl-1,4-naphthoquinone with a suitable isoprenoid chain precursor under controlled conditions. This process requires specific catalysts and solvents to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of Menaquinone-7 primarily relies on fermentation processes using bacteria such as Bacillus subtilis. The fermentation can be carried out in both solid-state and liquid-state systems. Liquid-state fermentation is more commonly used due to its efficiency in scaling up production. The fermentation process is optimized by adjusting factors such as pH, temperature, and nutrient availability to maximize yield .

Chemical Reactions Analysis

Types of Reactions

Menaquinone-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Menaquinone-7, which may have altered biological activities or improved stability.

Scientific Research Applications

Menaquinone-7 has a wide range of scientific research applications:

Mechanism of Action

Menaquinone-7 exerts its effects by serving as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of specific glutamate residues on proteins, converting them into gamma-carboxyglutamate (Gla) residues. These Gla residues are essential for the binding of calcium ions, which is crucial for the biological activity of proteins involved in blood clotting and bone metabolism .

Comparison with Similar Compounds

Menaquinone-7 is part of the larger Vitamin K family, which includes other menaquinones such as Menaquinone-4 and Menaquinone-9. Compared to these compounds, Menaquinone-7 has a longer half-life and greater bioavailability, making it more effective in maintaining adequate Vitamin K levels in the body. Other similar compounds include Phylloquinone (Vitamin K1) and Menadione (Vitamin K3), which differ in their side chain structures and biological activities .

Conclusion

Menaquinone-7 is a vital compound with significant roles in health and disease prevention. Its unique chemical structure and biological activity make it a valuable subject of scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in various fields.

Properties

IUPAC Name

2-(3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-3-methylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKQPZMEYJZGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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